Norelgestromin

Descripción general

Descripción

Norelgestromin, also known as norelgestromine, is a progestin medication used as a method of birth control for women . It is used in combination with an estrogen and is not available alone . The medication is available as a transdermal patch that is applied to the skin .

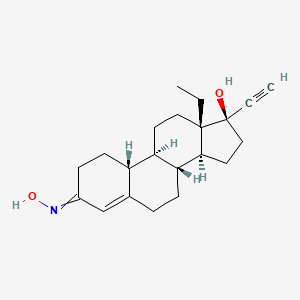

Molecular Structure Analysis

This compound has a molecular formula of C21H29NO2 . Its molecular weight is 327.468 g/mol . The structure of this compound includes several functional groups, including an oxime and an ethynyl group .Chemical Reactions Analysis

This compound undergoes various chemical reactions in the body. It is metabolized in the liver through an oxime to ketone reaction, hydroxylation, and conjugation . The major metabolite of this compound is Levonorgestrel .Aplicaciones Científicas De Investigación

Control de la natalidad

Norelgestromin se utiliza principalmente para el control de la natalidad . Es la progestina activa responsable de la actividad progestativa que ocurre en las mujeres después de la aplicación de parches transdérmicos . Funciona suprimiendo las gonadotropinas, inhibiendo la ovulación e induciendo cambios en el endometrio, lo que disminuye las posibilidades de implantación .

Terapia hormonal de reemplazo

This compound también se utiliza en la terapia hormonal de reemplazo . Se puede administrar por vía transdérmica o en combinación con etinilestradiol como un anillo vaginal . Esto ayuda a controlar los síntomas asociados con la menopausia.

Tratamiento del síndrome de ovario poliquístico

This compound, en combinación con Etinilestradiol, se utiliza para controlar el síndrome de ovario poliquístico . Esta afección se caracteriza por desequilibrios hormonales y problemas metabólicos que pueden afectar la salud general y la apariencia de las mujeres.

Posible tratamiento del cáncer de mama

This compound puede usarse potencialmente en el tratamiento del cáncer de mama debido a su efecto inhibitorio sobre la estrona sulfatasa . La estrona sulfatasa convierte los precursores esteroideos sulfatados en estrógeno durante el embarazo . Al inhibir esta enzima, this compound podría reducir potencialmente los niveles de estrógeno, una hormona que puede promover el crecimiento de ciertos tipos de células cancerosas de mama .

Tratamiento de COVID-19

Estudios recientes han demostrado que this compound, en combinación con Etinilestradiol, podría ser un tratamiento seguro y eficaz para pacientes con COVID-19 moderada y grave . La enfermedad causada por SARS-CoV-2 todavía se considera una pandemia mundial. Los parches transdérmicos (TP) con inmunorreguladores como los compuestos de estrógeno y progesterona podrían ser una opción viable para tratar COVID-19 debido a su accesibilidad y seguridad relativa .

Inmunorregulación

Se ha descubierto que this compound, en combinación con Etinilestradiol, tiene efectos inmunorreguladores . Esto lo convierte en un posible candidato para el tratamiento de afecciones que involucran el sistema inmunológico .

Mecanismo De Acción

Target of Action

Norelgestromin is a synthetic progestin, a type of hormone that mimics the effects of progesterone in the body . It primarily targets the progesterone receptor , the biological target of progestogens like progesterone .

Mode of Action

This compound, as an agonist of the progesterone receptor, exerts its contraceptive effects by inhibiting ovulation, thickening the cervical mucus to prevent sperm penetration, and altering the endometrium to make it less receptive to implantation . It also inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation, and thickens the cervical mucus, impeding sperm swimming into the uterus .

Pharmacokinetics

This compound exhibits typical ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is metabolized in the liver through oxime to ketone reaction, hydroxylation, and conjugation . The metabolites, including Levonorgestrel, are excreted in urine and feces . The elimination half-life of this compound is between 17–37 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of ovulation and changes in the cervical mucus and endometrium . These changes reduce the likelihood of sperm reaching the egg and prevent the implantation of a fertilized egg in the uterus, thereby preventing pregnancy .

Action Environment

While specific environmental factors influencing this compound’s action are not well-documented, it’s known that various factors can impact the efficacy of hormonal contraceptives. These can include body weight, metabolic rate, and interactions with other medications. It’s also worth noting that this compound is delivered via a transdermal patch, so factors such as skin condition and patch placement can influence the drug’s absorption and efficacy .

Análisis Bioquímico

Biochemical Properties

Norelgestromin is a synthetic progestogen, acting as an agonist of the progesterone receptor . It has very weak androgenic activity and no other significant hormonal activity . This compound interacts with the progesterone receptor, which is a protein that plays a crucial role in the regulation of the menstrual cycle and pregnancy .

Cellular Effects

This compound, in combination with ethinyl estradiol, inhibits ovulation by suppressing gonadotropins . It also induces changes to the endometrium, decreasing the chances of implantation, and thickens the cervical mucus, impeding sperm from reaching the uterus .

Molecular Mechanism

The primary mechanism of action of this compound involves the inhibition of estrone sulfatase, an enzyme that converts sulfated steroid precursors to estrogen during pregnancy . This suppression of follicular development and induction of changes to the endometrium contribute to its contraceptive effects .

Temporal Effects in Laboratory Settings

It is known that this compound has an elimination half-life of 17–37 hours , indicating its effects may persist for this duration in the body.

Metabolic Pathways

This compound is metabolized in the liver through an oxime to ketone reaction, hydroxylation, and conjugation . Its primary metabolite is Levonorgestrel .

Transport and Distribution

This compound is administered via a transdermal patch, allowing it to be absorbed through the skin and into the bloodstream . It is then distributed throughout the body, where it exerts its effects primarily on the reproductive system .

Subcellular Localization

As a steroid hormone, it is likely to diffuse across the cell membrane and bind to intracellular progesterone receptors .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Norelgestromin can be achieved through a six-step process starting from estrone.", "Starting Materials": [ "Estrone", "Methanesulfonic acid", "Dimethylformamide", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Estrone is first reacted with methanesulfonic acid and dimethylformamide to form a cyclic enol ether intermediate.", "This intermediate is then treated with sodium hydride and methyl iodide to form a methylated product.", "Next, the product is reduced with sodium borohydride to form a diol intermediate.", "The diol is then treated with acetic acid and sodium acetate to form an acetate ester intermediate.", "This intermediate is then treated with sodium hydroxide to form the final product, Norelgestromin.", "The product is then purified using hydrochloric acid to obtain the final pure compound." ] } | |

| Norelgestromin inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy. Norgelgestromin/ethinylestradiol suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation and thickens the cervical mucus, impeding sperm swimming into the uterus. It also has similar agonisting binding affinities as its parent compound, Norgestimate, for progesterone and estrogen receptors. | |

| 53016-31-2 | |

Fórmula molecular |

C21H29NO2 |

Peso molecular |

327.5 g/mol |

Nombre IUPAC |

(13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/t16?,17?,18?,19?,20-,21-/m0/s1 |

Clave InChI |

ISHXLNHNDMZNMC-AYSFWYFTSA-N |

SMILES isomérico |

CC[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=CC(=NO)CCC34 |

SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |

SMILES canónico |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |

Apariencia |

Solid powder |

| 53016-31-2 | |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

17-deacetylnorgestimate 18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, oxime, (17alpha)- levonorgestrel oxime levonorgestrel oxime, (3E,17alpha)-isomer levonorgestrel oxime, (3Z,17alpha)-isomer LNGO norelgestromin progestin norelgestromin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

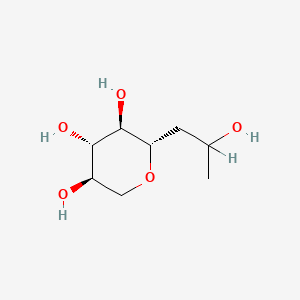

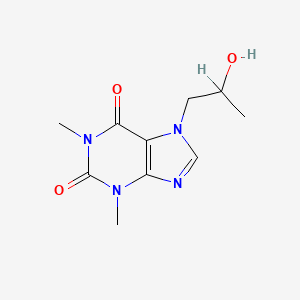

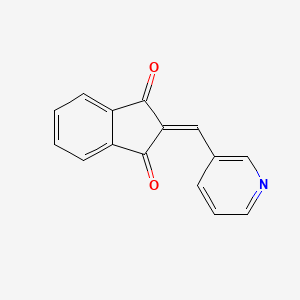

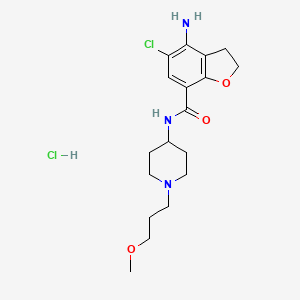

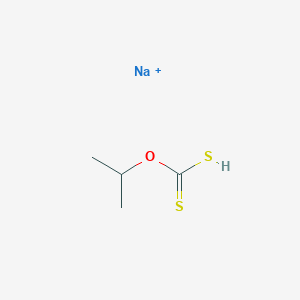

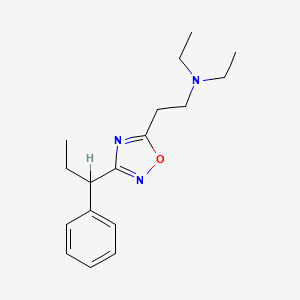

Feasible Synthetic Routes

Q1: How does norelgestromin exert its contraceptive effect?

A1: this compound, similar to other progestins used in hormonal contraceptives, primarily acts by suppressing ovulation. [, ] It achieves this by inhibiting the release of gonadotropins, which are hormones crucial for follicular development and ovulation. [] Additionally, this compound alters the cervical mucus, increasing its viscosity and making it less penetrable by sperm. [] It also induces changes in the endometrium, reducing the likelihood of embryo implantation. []

Q2: Does this compound interact with the androgen receptor?

A2: Research suggests that this compound exhibits weak androgen-like properties, indicating a potential interaction with the androgen receptor, albeit significantly weaker than natural androgens. [] This interaction has been observed in in vitro studies using breast cancer cell lines. []

Q3: How do the effects of this compound on the endometrium differ between normal and cancerous tissues?

A3: While this compound's impact on the endometrium aids contraception, its metabolite, norethisterone, exhibits distinct effects on normal and cancerous breast tissues. Research suggests that natural progesterone converts primarily to 4-ene derivatives in normal breast tissue, while in tumor tissue, it favors conversion to 5α-pregnane derivatives. [] This difference in metabolic pathways might contribute to the understanding of breast carcinogenesis.

Q4: How is this compound absorbed and metabolized in the body?

A4: this compound is the primary active metabolite of norgestimate. [, , ] When administered transdermally, this compound bypasses first-pass liver metabolism, resulting in different pharmacokinetic profiles compared to oral administration. [, ] Studies have shown that transdermal this compound achieves therapeutic levels in the serum, remaining within the reference ranges throughout the 7-day wear period of the patch. []

Q5: Does the site of transdermal patch application influence this compound absorption?

A5: Research indicates that while serum concentrations of this compound remain within therapeutic ranges regardless of the application site (abdomen, buttock, arm, or torso), absorption from the abdomen tends to be approximately 20% lower compared to other sites. []

Q6: How does the pharmacokinetic profile of transdermally administered this compound compare to oral administration?

A6: Transdermal administration of this compound, as opposed to oral, leads to distinct pharmacokinetic profiles. Oral administration results in peaks and troughs in this compound and ethinyl estradiol concentrations. [] In contrast, transdermal delivery via a patch yields a more consistent release, achieving steady-state levels after the initial application. [, ] While this compound exposure remains similar between the two routes, the patch results in higher ethinyl estradiol exposure. []

Q7: What is the efficacy of this compound-containing transdermal patches as a contraceptive method?

A8: Large-scale clinical trials have demonstrated that transdermal this compound/ethinyl estradiol patches provide contraceptive efficacy comparable to traditional oral contraceptives containing ethinyl estradiol combined with levonorgestrel or desogestrel. [] The failure rate with typical use is reported to be around 0.88 pregnancies per 100 woman-years. []

Q8: How does patient compliance compare between the this compound patch and oral contraceptives?

A9: Studies have consistently shown higher compliance rates among women using the this compound/ethinyl estradiol transdermal patch compared to those using oral contraceptives. [, , ] This improved compliance is attributed to the convenience of weekly patch application, eliminating the need for daily pill-taking. [, ]

Q9: Does the contraceptive patch affect bone mineral density?

A10: A study comparing the this compound/ethinyl estradiol transdermal patch to the etonogestrel/ethinyl estradiol vaginal ring found that both methods positively influence bone turnover in young women, with no significant difference in their effects on bone mineral density. [] Both methods led to a reduction in urinary pyridinoline and deoxypyridinoline levels, markers of bone resorption. []

Q10: Are there any ongoing developments in transdermal contraceptive technology?

A13: Recent research focuses on developing new transdermal contraceptive patches with potentially improved profiles. A newer patch containing gestodene and ethinyl estradiol has been introduced in Europe. [] Another patch under development incorporates levonorgestrel and ethinyl estradiol. [] These advancements aim to address some limitations of existing patches and offer more diverse options for women.

Q11: What are the potential implications of this compound's weak androgenic activity in clinical use?

A14: The weak androgenic activity of this compound, as observed in in vitro studies, [] requires further investigation to fully understand its clinical implications, especially concerning long-term effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)